Erdosteine

Description

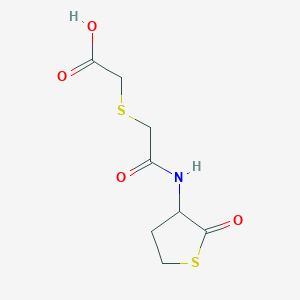

Structure

3D Structure

Properties

IUPAC Name |

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFORSXNKQLDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048735 | |

| Record name | Erdosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84611-23-4, 105426-14-0 | |

| Record name | Erdosteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84611-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erdosteine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erdosteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erdosteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erdosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERDOSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Erdosteine's Antioxidant Properties: A Technical Guide for Researchers

An in-depth exploration of the mechanisms and experimental validation of erdosteine's antioxidant and cytoprotective effects.

Introduction

This compound, a thiol derivative, is recognized for its mucolytic properties in treating respiratory diseases. Beyond this primary function, a significant body of research has illuminated its potent antioxidant and anti-inflammatory capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound and its active metabolite, Metabolite 1 (Met 1), intended for researchers, scientists, and professionals in drug development. This document delves into the molecular mechanisms, summarizes key quantitative data, details experimental protocols for assessing its antioxidant activity, and visualizes the involved signaling pathways.

This compound functions as a prodrug, with its therapeutic activity largely attributed to Met 1, which is formed after the opening of the thiolactone ring during hepatic metabolism.[1][2][3] The free sulfhydryl (-SH) group in Met 1 is pivotal to its antioxidant action, enabling it to directly scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems.[4][5]

Core Mechanisms of Antioxidant Action

This compound's antioxidant effects are multifaceted, encompassing both direct and indirect mechanisms:

-

Direct Scavenging of Reactive Oxygen Species (ROS): The active metabolite, Met 1, is a potent scavenger of various ROS, including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl).[2][6] This direct interaction neutralizes the damaging potential of these reactive molecules.

-

Enhancement of Endogenous Antioxidant Defenses: this compound has been shown to increase the levels and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3] It also contributes to replenishing intracellular glutathione (GSH) levels, a critical component of the cellular antioxidant defense system.[7][8][9]

-

Modulation of Signaling Pathways: A crucial aspect of this compound's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting Nrf2 activation, this compound enhances the cell's intrinsic ability to combat oxidative stress.

Quantitative Data on Antioxidant Efficacy

The following tables summarize key quantitative findings from various in vitro and in vivo studies, demonstrating the antioxidant efficacy of this compound and its active metabolite.

Table 1: In Vitro Scavenging Activity and Cellular Protection

| Parameter | Model System | Treatment | Concentration | Effect | Reference |

| ROS Reduction | Human Neutrophils | Met 1 | 2.5 - 20 µg/mL | Significant concentration-dependent inhibition of oxidative burst | [11] |

| MRSA Biofilm | Met 1 | 2 and 5 mg/L | >99% decrease in oxidative stress | [8] | |

| MRSA Biofilm | This compound | 5 mg/L | 87.1% reduction in oxidative stress | [8] | |

| DNA Damage Protection | A549 Lung Cells (H₂O₂-induced) | Met 1 | 2.5 - 10 µg/mL | Prevention of DNA damage (Comet Assay) | [11] |

| H₂O₂ Scavenging | In vitro assay | Met 1 | > 0.1 mmol/L | Significant decrease in H₂O₂ | [6] |

| HOCl Scavenging | In vitro assay | Met 1 | - | High scavenging activity | [6] |

Table 2: In Vivo Effects on Oxidative Stress Markers and Antioxidant Enzymes

| Parameter | Animal Model/Patient Population | Treatment | Dosage | Duration | Effect | Reference |

| Plasma ROS | Severe COPD Patients (Exercise-induced) | This compound | 600 mg/day | 10 days | Significant reduction in ROS increase (+14.6% vs. +24.4% in placebo) | [12] |

| Plasma 8-isoprostane | Severe COPD Patients (Exercise-induced) | This compound | 600 mg/day | 10 days | Significant reduction in 8-isoprostane increase (+14.1% vs. +26.3% in placebo) | [12] |

| Plasma ROS | COPD Patients with Exacerbations | This compound | 900 mg/day | 4 weeks | Significant decrease from baseline (p < 0.003) | [13] |

| Plasma ROS | COPD Patients with Exacerbations | This compound | 600 mg/day | 4 weeks | Significant decrease from baseline (p < 0.04) | [13] |

| Plasma 8-isoprostane | COPD Patients with Exacerbations | This compound | 600 & 900 mg/day | 4 weeks | Significant decrease from baseline (p < 0.01) | [13] |

| Antioxidant Enzymes (SOD, CAT, GPx) | Animal models of tissue injury | This compound | - | - | Increased tissue antioxidant enzyme activities | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

Luminol-Dependent Chemiluminescence Assay for ROS Scavenging

This assay measures the scavenging of ROS, particularly superoxide radicals, by detecting the light emission from the reaction of luminol with ROS.

Materials:

-

Luminol sodium salt

-

Horseradish peroxidase (HRP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrogen peroxide (H₂O₂) for standard curve

-

This compound or Met 1 solution

-

96-well white opaque microplate

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Prepare a 2 mM stock solution of luminol in PBS.

-

Prepare a 2 mg/mL stock solution of HRP in PBS.

-

Prepare a working solution containing 100 µM luminol and 0.2 units/mL HRP in PBS.

-

-

Sample Preparation:

-

Prepare serial dilutions of this compound or Met 1 in PBS.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the this compound/Met 1 solution to each well.

-

Add 150 µL of the luminol/HRP working solution to each well.

-

To induce ROS production, add a known ROS-generating system (e.g., xanthine/xanthine oxidase) or the substance being investigated for its ROS-inducing properties.

-

Immediately place the plate in a luminometer and measure the chemiluminescence signal at regular intervals for a specified duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

The reduction in chemiluminescence in the presence of this compound/Met 1 compared to the control (without the antioxidant) indicates its ROS scavenging activity. Calculate the percentage of inhibition.

-

Alkaline Comet Assay for DNA Damage Protection

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold)

-

Microscope slides

-

Electrophoresis unit

-

Fluorescence microscope with appropriate filters

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., A549 lung cells) to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or Met 1 for a specified time.

-

Induce DNA damage by exposing the cells to a genotoxic agent (e.g., H₂O₂).

-

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMPA and let it solidify.

-

Harvest the treated cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL.

-

Mix the cell suspension with 0.5% LMPA at 37°C at a 1:10 ratio (v/v).

-

Pipette 75 µL of the cell/LMPA mixture onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose on a cold plate for 10 minutes.

-

-

Lysis:

-

Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

-

Let the DNA unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.

-

Stain the slides with a fluorescent DNA dye.

-

-

Visualization and Analysis:

-

Visualize the comets under a fluorescence microscope.

-

Analyze the images using comet scoring software to quantify DNA damage (e.g., tail length, % DNA in tail).

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Materials:

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Biological sample (e.g., tissue homogenate, plasma)

-

Spectrophotometer

Protocol:

-

Reagent Preparation:

-

Prepare a 0.67% (w/v) TBA solution.

-

Prepare a 15% (w/v) TCA solution.

-

Prepare the TBARS reagent by mixing equal volumes of 0.67% TBA and 15% TCA, with the addition of 0.25 N HCl.

-

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

-

Assay Procedure:

-

To 100 µL of the sample or MDA standard, add 200 µL of the TBARS reagent.

-

Vortex the mixture and incubate at 95°C for 60 minutes.

-

Cool the samples on ice for 10 minutes to stop the reaction.

-

Centrifuge at 10,000 x g for 15 minutes to pellet the precipitate.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the MDA concentration in the samples using a standard curve generated from the MDA standards.

-

Glutathione (GSH) Quantification using Ellman's Reagent

This method is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

Materials:

-

DTNB (Ellman's reagent)

-

Glutathione reductase

-

NADPH

-

Phosphate buffer with EDTA

-

Sample (cell lysate or tissue homogenate)

-

Spectrophotometer

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a solution of glutathione reductase and NADPH in phosphate buffer.

-

-

Sample Preparation:

-

Lyse cells or homogenize tissue in a buffer containing a deproteinizing agent (e.g., metaphosphoric acid) to prevent GSH oxidation.

-

Centrifuge to remove precipitated proteins.

-

-

Assay Procedure:

-

In a microplate well or cuvette, add the sample supernatant.

-

Add the DTNB solution and the glutathione reductase/NADPH solution.

-

The reaction is a recycling assay where GSSG is reduced back to GSH by glutathione reductase, which then reacts with DTNB.

-

-

Measurement:

-

Measure the rate of TNB formation by monitoring the increase in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the total glutathione concentration using a standard curve prepared with known concentrations of GSH.

-

Signaling Pathways and Visualizations

This compound's antioxidant effects are intricately linked to the modulation of cellular signaling pathways, most notably the Nrf2 pathway.

This compound's Activation of the Nrf2 Antioxidant Response Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oxidative stress or exposure to electrophiles, such as the active metabolite of this compound, can modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[14][15][16]

Experimental Workflow for Assessing Antioxidant Activity

The following diagram illustrates a typical experimental workflow for investigating the antioxidant properties of this compound.

Conclusion

This compound exhibits a robust and multifaceted antioxidant profile, primarily through the actions of its active metabolite, Met 1. Its ability to directly scavenge reactive oxygen species, enhance endogenous antioxidant defenses, and modulate the Nrf2 signaling pathway underscores its therapeutic potential beyond its mucolytic properties. The experimental protocols and data presented in this guide provide a solid foundation for further research into the antioxidant and cytoprotective effects of this compound in various pathological conditions characterized by oxidative stress. This comprehensive understanding is crucial for the development of novel therapeutic strategies leveraging the antioxidant capabilities of this versatile molecule.

References

- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 2. An overview of this compound antioxidant activity in experimental research [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the Role of the Antioxidant Drug this compound and Its Active Metabolite on Staphylococcus aureus Methicillin Resistant Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Effect of this compound in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects HEI-OC1 auditory cells from cisplatin toxicity through suppression of inflammatory cytokines and induction of Nrf2 target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assessment-of-the-antioxidant-activity-of-the-sh-metabolite-i-of-erdosteine-on-human-neutrophil-oxidative-bursts - Ask this paper | Bohrium [bohrium.com]

- 12. This compound reduces the exercise-induced oxidative stress in patients with severe COPD: Results of a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of this compound 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations: Results of a double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anti-inflammatory Pathways of Erdosteine

For Researchers, Scientists, and Drug Development Professionals

Erdosteine, a thiol derivative, is recognized for its mucolytic properties. However, its therapeutic efficacy extends beyond muco-regulation to encompass potent anti-inflammatory and antioxidant activities. This technical guide delineates the core anti-inflammatory pathways of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the pro-inflammatory NF-κB signaling pathway and by activating the antioxidant Nrf2 pathway. Its active metabolite, Metabolite 1 (M1), plays a crucial role in these processes due to the presence of a free sulfhydryl (-SH) group.[1][2]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to effectively suppress this pathway.[3][4]

The anti-inflammatory effect of this compound in mouse macrophages is mediated through the inhibition of LPS-induced NF-kB activation.[4] Pretreatment with this compound inhibited the IkBα degradation, IKK activity, and subsequent NF-kB transcription that is induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells.[4] This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[4][5]

Quantitative Data: Effect of this compound on Inflammatory Markers

| Marker | Cell/Animal Model | Treatment | Result | Reference |

| IL-1β Production | LPS-stimulated RAW 264.7 cells | This compound pretreatment | Inhibition of IL-1β production | [4] |

| IL-6 Production | LPS-stimulated RAW 264.7 cells | This compound pretreatment | Inhibition of IL-6 production | [4] |

| IL-5 and IL-13 | Guinea pig model of allergic inflammation | 10 mg/kg/day for 10 days | Modest decline in concentrations | [6] |

| IL-10 | Guinea pig model of allergic inflammation | 10 mg/kg/day for 10 days | Increase in concentration | [6] |

| IκBα Degradation | LPS-stimulated RAW 264.7 cells | This compound pretreatment | Inhibition of IκBα degradation | [4][7] |

| IKK Activity | LPS-stimulated RAW 264.7 cells | This compound pretreatment | Inhibition of IKK activity | [4] |

| NF-κB Transcription | LPS-stimulated RAW 264.7 cells | This compound pretreatment | Inhibition of NF-κB transcription | [4] |

| C-reactive protein (CRP) | Hospitalized AECOPD patients | 900 mg/day for 10 days | Significant reduction in serum CRP | [8] |

Modulation of the Nrf2 Antioxidant Pathway

Oxidative stress is a key driver of inflammation. This compound and its active metabolite M1 are potent antioxidants that can scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11] this compound has been shown to induce the expression of Nrf2, which in turn increases the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[10][12] This enhanced antioxidant capacity helps to mitigate the oxidative stress that perpetuates the inflammatory cycle.

Quantitative Data: Antioxidant Effects of this compound

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Nrf2 Expression | Cisplatin-treated HEI-OC1 cells | This compound pretreatment | Marked induction of Nrf2 expression | [10] |

| HO-1 and SOD2 Expression | Cisplatin-treated HEI-OC1 cells | This compound pretreatment | Increased expression of HO-1 and SOD2 | [10] |

| Reactive Oxygen Species (ROS) | PMA-stimulated neutrophils and eosinophils | M1 (active metabolite) | Significant inhibition of ROS production | [13] |

| 8-isoprostane | Smokers with mild COPD | This compound treatment | Significant inhibiting effect on lipoperoxidation | [1] |

| Malondialdehyde (MDA) | TNBS-induced colitis in rats | 100 mg/kg/day for 3 days | Reversal of increased MDA levels | [14] |

| Glutathione (GSH) | TNBS-induced colitis in rats | 100 mg/kg/day for 3 days | Reversal of decreased GSH levels | [14] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is based on the methodology described for investigating the effect of this compound on LPS-induced inflammation in murine macrophages.[4]

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines and the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Reagents for Western blotting (primary antibodies for IκBα, p-IKK, NF-κB p65; secondary antibodies)

-

ELISA kits for IL-1β and IL-6

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

This compound Pretreatment: Seed cells in appropriate culture plates. Once confluent, pretreat the cells with varying concentrations of this compound for a specified time (e.g., 6 hours).

-

LPS Stimulation: After pretreatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period to induce an inflammatory response (e.g., 10 minutes for pathway analysis, 24 hours for cytokine measurement).

-

Western Blotting for NF-κB Pathway Proteins:

-

Lyse the cells and collect total cellular proteins.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against IκBα, phosphorylated IKK, and NF-κB p65.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

ELISA for Cytokine Measurement:

-

Collect the cell culture supernatant after LPS stimulation.

-

Measure the concentrations of IL-1β and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

References

- 1. This compound: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The effect of this compound on airway defence mechanisms and inflammatory cytokines in the settings of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound reduces inflammation and time to first exacerbation postdischarge in hospitalized patients with AECOPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Effect of this compound in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects HEI-OC1 auditory cells from cisplatin toxicity through suppression of inflammatory cytokines and induction of Nrf2 target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Tissue-Protective Effect of this compound on Multiple-Organ Injuries Induced by Fine Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of this compound and its active metabolite on reactive oxygen species production by inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound prevents colonic inflammation through its antioxidant and free radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Erdosteine's Impact on Reactive Oxygen Species: A Technical Whitepaper for Researchers

Executive Summary

Erdosteine, a thiol derivative, is recognized for its mucoactive properties in the management of respiratory diseases. However, its therapeutic efficacy extends significantly to potent antioxidant and anti-inflammatory activities, primarily through the modulation of reactive oxygen species (ROS). This technical guide provides an in-depth analysis of this compound's effects on ROS, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows. This compound consistently demonstrates a robust capacity to mitigate oxidative stress by directly scavenging harmful ROS, augmenting endogenous antioxidant defenses, and attenuating inflammatory cascades initiated by oxidative insults.

Introduction: The Dual Role of this compound

This compound is a prodrug that, after oral administration, undergoes first-pass metabolism to its active metabolite, Metabolite 1 (Met 1 or N-thiodiglycolylhomocysteine).[1] The pharmacological activity of this compound is largely attributed to Met 1, which possesses a free sulfhydryl (-SH) group.[2][3] This thiol group is central to both its mucolytic and antioxidant functions.[2][3] In the context of respiratory diseases, where oxidative stress is a key pathophysiological driver, this compound's ability to counteract ROS-mediated damage is of significant therapeutic interest.[2]

This document synthesizes the current understanding of this compound's interaction with ROS, presenting a comprehensive overview of its mechanisms of action, supported by quantitative evidence and detailed experimental frameworks.

Mechanism of Action: A Multi-pronged Antioxidant Strategy

This compound employs a multifaceted approach to combat oxidative stress, which can be categorized into three primary mechanisms:

-

Direct Scavenging of Reactive Oxygen Species: The active metabolite, Met 1, is a potent scavenger of various ROS. Its free thiol group readily donates a hydrogen atom to neutralize highly reactive radicals.[4] In vitro studies have demonstrated that Met 1 effectively scavenges hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), two major ROS implicated in tissue damage during inflammation.[5] However, it does not appear to directly interact with the superoxide anion (O₂⁻).[5]

-

Enhancement of Endogenous Antioxidant Systems: this compound has been shown to bolster the body's natural antioxidant defenses.[6][7] Experimental studies in animal models of oxidative stress have consistently demonstrated that co-treatment with this compound leads to increased tissue activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6][7][8] By upregulating these enzymes, this compound enhances the cellular capacity to neutralize endogenous and exogenous ROS.

-

Anti-inflammatory Effects via ROS Modulation: Oxidative stress and inflammation are intricately linked, with ROS often acting as signaling molecules that trigger pro-inflammatory pathways. A critical pathway in this process is the activation of nuclear factor-kappa B (NF-κB), a transcription factor that governs the expression of numerous inflammatory mediators.[9] this compound has been shown to inhibit the activation of NF-κB induced by lipopolysaccharide (LPS), a potent inflammatory stimulus.[9] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By suppressing NF-κB activation, this compound curtails the production of pro-inflammatory cytokines and further ROS generation, thus breaking the vicious cycle of oxidative stress and inflammation.

Quantitative Data on this compound's Antioxidant Effects

The antioxidant efficacy of this compound has been quantified in numerous studies, with key findings summarized below for ease of comparison.

Table 1: Effects of this compound on Biomarkers of Oxidative Stress

| Biomarker | Model/Population | Dosage | Duration | Key Findings | Reference(s) |

| Reactive Oxygen Species (ROS) | Healthy Smokers | 350 mg/day | 1 month | Significant decrease in plasma TBARS (a measure of lipid peroxidation) after smoking. | [10][11] |

| Severe COPD Patients (Exercise-induced) | 600 mg/day | 10 days | Increase in plasma ROS after 6-min walk test was significantly lower in the this compound group (+14.6%) compared to placebo (+24.4%). | [12] | |

| COPD Patients with Exacerbations | 600 mg/day & 900 mg/day | 4 weeks | Dose-dependent decrease in plasma ROS. Significant reduction from baseline with both 600 mg/day and 900 mg/day. | [13] | |

| 8-Isoprostane | Severe COPD Patients (Exercise-induced) | 600 mg/day | 10 days | Increase in plasma 8-isoprostane after 6-min walk test was significantly lower in the this compound group (+14.1%) compared to placebo (+26.3%). | [12] |

| COPD Patients with Exacerbations | 600 mg/day & 900 mg/day | 4 weeks | Significant reduction in plasma 8-isoprostane levels. | [13] | |

| Malondialdehyde (MDA) | Rats with Doxorubicin-induced Toxicity | 10 mg/kg/day | 12 days | Prevented the increase in plasma and erythrocyte TBARS (containing MDA). | [8] |

| Rats with Radiocontrast-induced Hepatotoxicity | Not specified | 2 days | Lowered TBARS levels in the liver compared to the radiocontrast media-only group. | [2] |

Table 2: Effects of this compound on Antioxidant Enzyme Activity

| Enzyme | Model | Dosage | Key Findings | Reference(s) |

| Superoxide Dismutase (SOD) | Rats with Doxorubicin-induced Toxicity | 10 mg/kg/day | Increased SOD activity in plasma and erythrocytes. | [8] |

| Rats with Radiocontrast-induced Hepatotoxicity | Not specified | Increased SOD activity in the liver. | [2] | |

| Catalase (CAT) | Rats with Doxorubicin-induced Toxicity | 10 mg/kg/day | Increased erythrocyte CAT activity. | [8] |

| Glutathione Peroxidase (GSH-Px) | Rats with Doxorubicin-induced Toxicity | 10 mg/kg/day | Increased GSH-Px activity in plasma and erythrocytes. | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of this compound with ROS and associated pathways, the following diagrams have been generated using the DOT language.

Signaling Pathway: this compound's Inhibition of ROS-Mediated NF-κB Activation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow: Measuring Intracellular ROS using DCFH-DA Assay

Caption: Workflow for intracellular ROS measurement.

Logical Relationship: this compound's Antioxidant Mechanisms

Caption: this compound's multifaceted antioxidant mechanisms.

Detailed Methodologies for Key Experiments

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is widely used to measure overall intracellular ROS levels.

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

-

Protocol Outline:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat cells with this compound at various concentrations for a predetermined time, followed by the addition of an oxidative stimulus (e.g., H₂O₂ or LPS) if required.

-

Loading of DCFH-DA: Remove the treatment medium and wash the cells with a buffered saline solution (e.g., PBS). Incubate the cells with a working solution of DCFH-DA (typically 5-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Quantify the fluorescence intensity and normalize it to a control group (e.g., untreated cells).

-

Assessment of Neutrophil Oxidative Burst by Luminol-Amplified Chemiluminescence

This method is used to measure the extracellular release of ROS from activated neutrophils.

-

Principle: Luminol is a chemiluminescent probe that, in the presence of ROS (particularly superoxide anion and hypochlorous acid) and myeloperoxidase (MPO) released from neutrophils, emits light. The intensity of the emitted light is proportional to the rate of ROS production.

-

Protocol Outline:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.

-

Cell Suspension: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Chemiluminescence Measurement: In a luminometer, combine the neutrophil suspension with luminol and a stimulating agent (e.g., phorbol 12-myristate 13-acetate - PMA). This compound's active metabolite (Met 1) can be added to assess its inhibitory effect.

-

Data Acquisition: Measure the light emission (chemiluminescence) over time.

-

Data Analysis: Calculate the peak chemiluminescence or the area under the curve to quantify the oxidative burst.

-

Evaluation of DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoid. During electrophoresis under alkaline conditions, fragmented DNA (resulting from oxidative damage) migrates away from the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

-

Protocol Outline:

-

Cell Treatment: Treat cells with an oxidative agent (e.g., H₂O₂) with or without pre-treatment with this compound.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a high-salt lysis buffer to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green). Visualize the comets using a fluorescence microscope.

-

Data Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail moment, and percentage of DNA in the tail.

-

Conclusion and Future Directions

The evidence presented in this whitepaper strongly supports the significant role of this compound as a potent antioxidant agent. Its ability to directly neutralize ROS, enhance endogenous antioxidant defenses, and modulate inflammatory signaling pathways underscores its therapeutic potential beyond its mucolytic function. The quantitative data from various studies provide a solid foundation for understanding its efficacy in mitigating oxidative stress in respiratory and other diseases.

For drug development professionals, this compound serves as a compelling example of a multi-target therapeutic. Future research should focus on:

-

Head-to-head clinical trials comparing the antioxidant efficacy of this compound with other thiol-based drugs in various patient populations.

-

Further elucidation of the molecular targets of Met 1 within the cell to better understand its influence on antioxidant enzyme expression.

-

Exploration of this compound's potential in other diseases characterized by a high degree of oxidative stress, such as cardiovascular and neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound modulates radiocontrast-induced hepatotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects on the reactive oxygen species of this compound and its metabolite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of this compound antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound treatment against doxorubicin-induced toxicity through erythrocyte and plasma oxidant/antioxidant status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory Effect of this compound in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on smoking-induced lipid peroxidation in healthy smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound reduces the exercise-induced oxidative stress in patients with severe COPD: Results of a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of this compound 900 versus 600 mg/day in reducing oxidative stress in patients with COPD exacerbations: Results of a double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacological Profile of Erdosteine and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine is a multifaceted thiol derivative with a well-established role in the management of respiratory diseases, particularly chronic obstructive pulmonary disease (COPD).[1][2][3][4][5] This technical guide provides an in-depth overview of the pharmacological profile of this compound and its active metabolites. This compound functions as a prodrug, rapidly metabolized to its active form, Metabolite I (M1), which is responsible for its primary pharmacological effects.[3][4][5] These effects are not limited to its well-documented mucolytic properties but also encompass significant antioxidant, anti-inflammatory, and antibacterial activities.[1][3][6][7] This guide will delve into the molecular mechanisms, pharmacokinetic and pharmacodynamic properties, and the key experimental findings that underpin the therapeutic utility of this compound. Quantitative data are summarized in structured tables for ease of reference, and key pathways and experimental workflows are visualized using detailed diagrams.

Introduction

This compound is a thiol derivative developed for the treatment of acute and chronic respiratory diseases characterized by excessive or viscous mucus production.[2][6] It is structurally unique, containing two sulfur atoms, one of which is in a thiolactone ring.[8] This structure confers its prodrug nature, ensuring gastrointestinal tolerance and activation in the systemic circulation.[6][8] The primary active metabolite, M1 (N-thiodiglycolyl-homocysteine), possesses a free sulfhydryl (-SH) group that is central to its diverse pharmacological activities.[3][7][8] This guide will explore the comprehensive pharmacological landscape of this compound and its metabolites, providing a valuable resource for researchers and drug development professionals.

Mechanism of Action

This compound's therapeutic efficacy stems from a combination of four key pharmacological activities: mucolytic, antioxidant, anti-inflammatory, and antibacterial.[6][9]

Mucolytic Activity

The hallmark of this compound's action is its ability to modulate the rheological properties of bronchial mucus.[1][6] The free sulfhydryl group of its active metabolite, M1, breaks the disulfide bonds that cross-link glycoprotein fibers in the mucus.[1][9][10] This action reduces sputum viscosity and elasticity, facilitating its clearance from the airways through ciliary action and coughing.[1][11]

Experimental Protocol: Assessment of Mucolytic Activity (Sputum Viscosity)

-

Objective: To determine the effect of this compound on the viscosity of sputum from patients with chronic bronchitis.

-

Methodology:

-

Sputum samples are collected from patients before and after a defined period of treatment with this compound (e.g., 300 mg twice daily for 7-14 days) or placebo.

-

A viscometer (e.g., a cone-plate or rotational viscometer) is used to measure the apparent viscosity of the sputum samples at a standardized shear rate and temperature.

-

Data are expressed as the mean percentage change in viscosity from baseline for both the this compound and placebo groups.

-

Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the difference between the two groups.

-

Antioxidant Activity

The active metabolite M1 is a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological feature of chronic respiratory diseases.[1][7][12] This direct antioxidant effect protects respiratory tissues from damage.[1][3] this compound also exerts an indirect antioxidant effect by increasing the levels of endogenous antioxidants, such as glutathione.[6][8]

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways. It can inhibit the production and release of pro-inflammatory mediators, including cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8).[12][13] Furthermore, it can inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response.[14]

Antibacterial Activity

This compound's active metabolite, M1, has been shown to interfere with bacterial adhesion to epithelial cells.[3][10] This anti-adhesive property is significant as bacterial colonization is a frequent trigger for exacerbations in chronic respiratory diseases. Studies have shown that M1 can reduce the adhesion of bacteria such as Staphylococcus aureus and Escherichia coli to human mucosal cells.[10] this compound can also enhance the activity of antibiotics by increasing their penetration into bacterial biofilms.[4][6]

Pharmacokinetics and Metabolites

This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolites.[2][4][15]

Absorption and Metabolism

The prodrug this compound is stable in the acidic environment of the stomach.[8] In the more alkaline environment of the intestine and upon absorption, the thiolactone ring opens, leading to the formation of the primary active metabolite, M1 (N-thiodiglycolyl-homocysteine).[8] Three active metabolites have been identified in total.[2][15]

Metabolic activation pathway of this compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound and its primary active metabolite, M1, has been characterized in healthy volunteers.

| Parameter | This compound | Metabolite I (M1) | Reference |

| Cmax (ng/mL) | 1260 - 1570.7 | 3460 - 396.5 | [16][17] |

| Tmax (h) | 1.1 - 1.18 | 1.48 - 1.7 | [16][17] |

| t1/2 (h) | 1.3 - 1.46 | 1.62 - 2.6 | [16][17] |

| AUC (0-10h) (ng·h/mL) | 3444.7 | 1259.2 | [16] |

| Protein Binding | 64.5% | - | [17] |

Note: Values are presented as ranges or means from different studies.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways. A primary target is the NF-κB pathway, which plays a central role in the expression of pro-inflammatory genes.

Inhibition of the NF-κB signaling pathway by this compound's active metabolite (M1).

Clinical Efficacy and Safety

Clinical Studies

Numerous clinical trials have demonstrated the efficacy of this compound in the management of chronic bronchitis and COPD.[2][18][19][20] Long-term treatment with this compound has been shown to reduce the frequency and severity of exacerbations, decrease hospitalization rates, and improve the overall health status of patients.[3][4][5][19][21] A meta-analysis of ten studies involving 1,278 patients showed that this compound significantly reduced the risk of exacerbations.[4][18][19] The RESTORE study further solidified the role of this compound in reducing exacerbation rates and duration in patients with COPD.[4][5]

| Clinical Outcome | This compound vs. Placebo/Other Mucolytics | Reference |

| Reduction in Exacerbation Risk | Significant reduction | [4][18][19] |

| Reduction in Hospitalization Risk | Significant reduction | [4][19] |

| Improvement in Cough and Sputum Viscosity | More effective than placebo and ambroxol | [2][15] |

| Synergism with Antibiotics | Higher antibiotic concentration in sputum, leading to better clinical outcomes | [2][3] |

Safety Profile

This compound is generally well-tolerated, with a favorable safety profile.[2][15] The most commonly reported adverse events are gastrointestinal in nature and are typically mild.[2][15] Due to its prodrug nature, this compound has minimal direct effect on gastric mucus, contributing to its good gastric tolerability.[6]

Conclusion

This compound's pharmacological profile is characterized by a unique combination of mucolytic, antioxidant, anti-inflammatory, and antibacterial activities. Its mechanism of action, primarily driven by its active metabolite M1, addresses multiple pathological processes in chronic respiratory diseases. The robust clinical evidence supporting its efficacy in reducing exacerbations and improving patient outcomes in COPD, coupled with a favorable safety profile, establishes this compound as a valuable therapeutic option. This in-depth guide provides a comprehensive foundation for researchers and clinicians working to further understand and utilize the therapeutic potential of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. This compound | this compound [this compound.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. medscape.com [medscape.com]

- 9. Pharmacology and Clinical Efficacy of this compound in COPD - Page 2 [medscape.com]

- 10. Effects of this compound and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound: Antitussive and Anti-inflammatory Effects - ProQuest [proquest.com]

- 14. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. caod.oriprobe.com [caod.oriprobe.com]

- 17. assets.hpra.ie [assets.hpra.ie]

- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 19. Impact of this compound on chronic bronchitis and COPD: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The therapeutic efficacy of this compound in the treatment of chronic obstructive bronchitis: a meta-analysis of individual patient data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. oatext.com [oatext.com]

Erdosteine's Impact on Mucin Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine is a multifaceted mucoactive agent utilized in the management of chronic respiratory diseases. Its therapeutic efficacy is attributed not only to its mucolytic properties but also to its anti-inflammatory and antioxidant activities. A growing body of evidence suggests that this compound's clinical benefits are, in part, mediated by its influence on the expression of mucin genes, particularly MUC5AC, a key contributor to mucus viscosity in the airways. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on mucin gene expression, detailing the underlying molecular mechanisms, relevant experimental protocols, and a summary of available data. While direct quantitative in vitro data on this compound's effect on mucin gene expression is limited in the current literature, this guide synthesizes related findings and clinical outcomes to provide a comprehensive overview for research and development professionals.

Introduction: The Role of Mucins in Respiratory Health and Disease

Mucins are high-molecular-weight glycoproteins that constitute the primary structural components of the mucus layer lining the respiratory tract. This layer serves as a critical first line of defense, trapping inhaled pathogens, particulates, and allergens, which are subsequently cleared by mucociliary action. The two major gel-forming mucins in the airways are MUC5AC and MUC5B. While MUC5B is crucial for maintaining basal mucociliary clearance, the overexpression of MUC5AC is a hallmark of chronic inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This hypersecretion of MUC5AC contributes to increased mucus viscosity, impaired clearance, airway obstruction, and an increased risk of infection. Therefore, therapeutic agents that can modulate mucin gene expression, particularly by downregulating MUC5AC, are of significant interest in the treatment of these conditions.

This compound: A Multi-Targeted Mucoactive Agent

This compound is a thiol derivative that functions as a prodrug, being rapidly metabolized in the liver to its active metabolite, Metabolite 1 (Met 1), which contains a free sulfhydryl group.[1] Its mechanism of action is multifaceted:

-

Mucolytic Activity: The free sulfhydryl groups in Met 1 break the disulfide bonds within mucin polymers, reducing the viscosity and elasticity of mucus and facilitating its expectoration.[2][3]

-

Antioxidant Properties: this compound and its metabolites exhibit potent free radical scavenging activity, protecting respiratory tissues from oxidative stress, a key contributor to inflammation and airway damage in chronic respiratory diseases.[1][4]

-

Anti-inflammatory Effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways.[1][5]

Molecular Mechanisms: this compound's Influence on Mucin Gene Regulation

While direct studies quantifying the dose-dependent effects of this compound on MUC5AC and MUC5B gene expression in airway epithelial cells are not extensively available in the public domain, evidence from related studies suggests that its regulatory effects are likely mediated through the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses and plays a crucial role in the upregulation of MUC5AC expression in response to various stimuli, including inflammatory cytokines and bacterial products.

-

Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific promoter regions of target genes, including MUC5AC, to initiate transcription.[6]

-

This compound's Role: Studies have demonstrated that this compound can inhibit the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, pretreatment with this compound inhibited the degradation of IκBα and the subsequent transcriptional activity of NF-κB.[7] Although this study was not conducted in airway epithelial cells, it provides strong evidence for this compound's ability to modulate this key inflammatory pathway, which is known to be a potent inducer of MUC5AC expression.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are also implicated in the regulation of MUC5AC expression.

-

Mechanism of Action: Various extracellular stimuli can activate the MAPK cascades, leading to the phosphorylation and activation of downstream transcription factors that regulate MUC5AC gene expression.

-

Evidence from a Related Compound (Fudosteine): A study on fudosteine, another cysteine derivative with mucoactive properties, demonstrated its ability to inhibit MUC5AC synthesis and gene expression induced by LPS in rats and TNF-α in NCI-H292 human airway epithelial cells. This inhibitory effect was associated with the reduced phosphorylation of p38 MAPK and ERK.[8] Given the structural and functional similarities between this compound and fudosteine, it is plausible that this compound may exert a similar inhibitory effect on the MAPK pathway to regulate mucin gene expression.

Quantitative Data on this compound's Effects

Table 1: Summary of Clinical Trial Data on this compound's Effect on Sputum Properties

| Parameter | Study Type | Patient Population | This compound Effect | Reference |

| Sputum Viscosity | Meta-analysis | Chronic Obstructive Bronchitis | Statistically significant reduction compared to placebo or other mucolytics. | [2][9] |

| Sputum Viscosity | Systematic Review | Acute Exacerbation of COPD | Significant reduction of 37% ± 9% from baseline. | [1] |

| Sputum Volume | Systematic Review | Acute Exacerbation of COPD | Significant reduction of 24% ± 3% from baseline. | [1] |

| Fucose Content (Marker of mucus glycoproteins) | Double-blind, placebo-controlled trial | Chronic Bronchitis | Statistically significant reduction. | [10] |

| Macromolecular Dry Weight | Double-blind, placebo-controlled trial | Chronic Bronchitis | Statistically significant reduction. | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of compounds on mucin gene expression. These protocols are based on established methods and can be adapted for the investigation of this compound.

Cell Culture

-

Cell Line: NCI-H292, a human pulmonary mucoepidermoid carcinoma cell line, is a commonly used model for studying airway mucin expression.

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For experiments, cells are often serum-starved for 24 hours to reduce basal MUC5AC expression.

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR) for MUC5AC and MUC5B

This technique is used to quantify the levels of MUC5AC and MUC5B mRNA.

-

RNA Isolation: Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Real-time PCR is performed using a thermal cycler with SYBR Green or TaqMan probe-based assays. Specific primers for MUC5AC, MUC5B, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization are used.

-

Example Primer Sequences:

-

MUC5AC Forward: 5'-TCCACCCTATCCACCATTC-3'

-

MUC5AC Reverse: 5'-GCTGCTGGTTGTTGATTG-3'

-

MUC5B Forward: 5'-AGCAGCGGTTCACTGAGT-3'

-

MUC5B Reverse: 5'-GTCACACTCCAGCTTCTCG-3'

-

GAPDH Forward: 5'-TGCACCACCAACTGCTTAGC-3'

-

GAPDH Reverse: 5'-GGCATGGACTGTGGTCATGAG-3'

-

-

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Western Blotting for MUC5AC Protein

This method is used to detect and quantify MUC5AC protein levels.

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 6-8% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against MUC5AC (e.g., mouse anti-MUC5AC, clone 45M1) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[11]

Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC Protein

ELISA is a sensitive method for quantifying the amount of secreted or intracellular MUC5AC protein.

-

Sample Preparation: Cell culture supernatants or cell lysates are collected.

-

Procedure (Sandwich ELISA):

-

A 96-well plate is coated with a capture antibody specific for MUC5AC overnight at 4°C.

-

The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS).

-

Standards and samples are added to the wells and incubated for 1-2 hours.

-

After washing, a biotinylated detection antibody for MUC5AC is added and incubated for 1 hour.

-

The plate is washed again, and a streptavidin-HRP conjugate is added.

-

After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

-

The absorbance is read at 450 nm using a microplate reader.

-

-

Data Analysis: A standard curve is generated, and the concentration of MUC5AC in the samples is determined by interpolating from the standard curve.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. The therapeutic efficacy of this compound in the treatment of chronic obstructive bronchitis: a meta-analysis of individual patient data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Expression Levels of MUC5AC and MUC5B in Airway Goblet Cells Are Associated with Traits of COPD and Progression of Chronic Airflow Limitation [mdpi.com]

- 4. This compound: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multifaceted Beneficial Effects of this compound: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantitation of mucin RNA by PCR reveals induction of both MUC2 and MUC5AC mRNA levels by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of fudosteine on mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The therapeutic efficacy of this compound in the treatment of chronic obstructive bronchitis: a meta-analysis of individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Free Radical Scavenging Activity of Erdosteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine, a thiol derivative, is recognized for its mucolytic properties. However, its therapeutic potential extends to significant antioxidant and anti-inflammatory activities, primarily attributed to its active metabolite, Metabolite I (Met I). This technical guide provides an in-depth exploration of the free radical scavenging capabilities of this compound. It consolidates quantitative data from various in vitro assays, presents detailed experimental protocols for key methodologies, and illustrates the underlying signaling pathways and experimental workflows through diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and antioxidant research.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes.[1] Under physiological conditions, a balance is maintained between ROS production and the antioxidant defense systems of the body.[2] An imbalance in favor of ROS leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including respiratory, cardiovascular, and neurodegenerative disorders.[1][2]

This compound is a prodrug that, upon hepatic metabolism, is converted to its active form, Metabolite I (Met I).[3] The key to Met I's antioxidant activity lies in its free sulfhydryl (-SH) group, which acts as a potent scavenger of free radicals.[1][4] This guide delves into the scientific evidence supporting the free radical scavenging activity of this compound, focusing on the direct scavenging of various ROS and the modulation of cellular antioxidant pathways.

Quantitative Assessment of Free Radical Scavenging Activity

The free radical scavenging activity of this compound's active metabolite, Met I, has been quantified using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy against different reactive oxygen species.

Table 1: Superoxide Radical (O₂⁻) Scavenging Activity of this compound Metabolite I

| Assay Method | Concentration of Met I | % Inhibition / Effect | Reference |

| EPR Spectroscopy (KO₂-crown ether system) | 0.625 - 20 µg/mL | Significant reduction in EPR signal intensity in a concentration-dependent manner | [5] |

| Chemiluminescence (Xanthine/Xanthine Oxidase) | 2.5 - 20 µg/mL | Significant, concentration-related inhibition of oxidative bursts | [6][7] |

Table 2: Hydroxyl Radical (•OH) Scavenging Activity of this compound Metabolite I

| Assay Method | Concentration of Met I | % Inhibition / Effect | Reference |

| EPR Spectroscopy (Fenton reaction) | 0.625 - 20 µg/mL | Significant reduction in EPR signal intensity in a concentration-dependent manner | [5] |

Table 3: Hypochlorous Acid (HOCl) Scavenging Activity of this compound Metabolite I

| Assay Method | Concentration of Met I | % Inhibition / Effect | Reference |

| Chemiluminescence (HOCl/H₂O₂ assay) | 0.039 - ≥2.5 µg/mL | Direct scavenger activity observed | [6][7] |

Table 4: Other Radical Scavenging Activities of this compound Metabolite I

| Radical Species | Assay Method | Concentration of Met I | % Inhibition / Effect | Reference |

| Tempol Radical | EPR Spectroscopy | 0.625 - 20 µg/mL | Significant reduction in EPR signal intensity | [5] |

| Fremy's Salt Radical | EPR Spectroscopy | 0.625 - 20 µg/mL | Significant reduction in EPR signal intensity | [5] |

| Hydrogen Peroxide (H₂O₂) | Dichlorofluorescein (DCF) fluorescence in A549 cells | 2.5 - 10 µg/mL | Concentration-dependent decrease in intracellular peroxide production | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to offer a foundational understanding for replicating and expanding upon the research into this compound's antioxidant properties.

Superoxide Radical Scavenging Assay using EPR Spectroscopy

Principle: This method utilizes Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trapping agent to detect and quantify superoxide radicals. The superoxide radicals are generated in a cell-free system, and the reduction in the EPR signal in the presence of this compound's Metabolite I indicates its scavenging activity.[5][9][10]

Materials:

-

This compound Metabolite I (Met I)

-

Potassium superoxide (KO₂)

-

18-crown-6-ether

-

Dimethyl sulfoxide (DMSO)

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as the spin trap

-

EPR spectrometer

-

Phosphate buffer (pH 7.4)

Procedure:

-

Prepare a stock solution of Met I in a suitable solvent.

-

Prepare a solution of KO₂ and 18-crown-6-ether in DMSO to generate superoxide radicals.

-

In an EPR tube, mix the phosphate buffer, the spin trap DMPO, and varying concentrations of Met I (or vehicle control).

-

Initiate the reaction by adding the KO₂/18-crown-6-ether/DMSO solution to the EPR tube.

-

Immediately place the tube in the cavity of the EPR spectrometer.

-

Record the EPR spectrum of the DMPO-OOH adduct.

-

The scavenging activity is determined by the percentage decrease in the EPR signal intensity in the presence of Met I compared to the control.

Hydroxyl Radical Scavenging Assay using EPR Spectroscopy (Fenton Reaction)

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is employed to generate highly reactive hydroxyl radicals. EPR spectroscopy, in conjunction with a spin trap, is used to detect these radicals. The scavenging capacity of Met I is assessed by its ability to reduce the intensity of the EPR signal from the hydroxyl radical adduct.[5][11][12][13]

Materials:

-

This compound Metabolite I (Met I)

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as the spin trap

-

Phosphate buffer (pH 7.4)

-

EPR spectrometer

Procedure:

-

Prepare stock solutions of Met I, FeSO₄, and H₂O₂.

-

In an EPR tube, add the phosphate buffer, DMPO, FeSO₄, and different concentrations of Met I (or vehicle control).

-

Initiate the Fenton reaction by adding H₂O₂ to the mixture.

-

Immediately place the tube into the EPR spectrometer's cavity.

-

Record the EPR spectrum of the DMPO-OH adduct.

-

Calculate the percentage of hydroxyl radical scavenging by comparing the signal intensity of the samples containing Met I with that of the control.

Superoxide and Hypochlorous Acid Scavenging Assay using Chemiluminescence

Principle: This assay measures the light emission (chemiluminescence) produced during the reaction of specific probes with superoxide radicals or hypochlorous acid. The scavenging activity of Met I is determined by its ability to quench this chemiluminescence.[6][7]

Materials for Superoxide Scavenging (Xanthine/Xanthine Oxidase System):

-

This compound Metabolite I (Met I)

-

Xanthine

-

Xanthine Oxidase

-

Luminol (as chemiluminescence probe)

-

Phosphate buffer (pH 7.4)

-

Luminometer

Procedure for Superoxide Scavenging:

-

Prepare solutions of Met I, xanthine, and luminol in phosphate buffer.

-

In a luminometer cuvette, mix the xanthine solution, luminol, and varying concentrations of Met I (or vehicle control).

-

Initiate the reaction by adding xanthine oxidase.

-

Measure the chemiluminescence intensity over time.

-

The scavenging activity is calculated as the percentage reduction in light emission compared to the control.

Materials for Hypochlorous Acid Scavenging:

-

This compound Metabolite I (Met I)

-

Sodium hypochlorite (NaOCl)

-

Hydrogen peroxide (H₂O₂)

-

Luminol

-

Phosphate buffer (pH 7.4)

-

Luminometer

Procedure for Hypochlorous Acid Scavenging:

-

Prepare solutions of Met I, NaOCl, H₂O₂, and luminol in phosphate buffer.

-

In a luminometer cuvette, combine the phosphate buffer, luminol, and different concentrations of Met I (or vehicle control).

-

Add the NaOCl and H₂O₂ solution to initiate the chemiluminescent reaction.

-

Immediately measure the light emission.

-

Determine the scavenging activity by the percentage decrease in chemiluminescence in the presence of Met I.

Signaling Pathways and Experimental Workflows

The antioxidant effect of this compound is not limited to direct radical scavenging. It also modulates key intracellular signaling pathways that regulate the endogenous antioxidant response.

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[14][15] this compound has been shown to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[14]

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[16] In the context of inflammation and oxidative stress, NF-κB activation leads to the expression of pro-inflammatory genes.[16][17] this compound has been demonstrated to inhibit the activation of NF-κB, thereby exerting an anti-inflammatory effect that complements its antioxidant activity.[3]

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for In Vitro Free Radical Scavenging Assays

The general workflow for assessing the direct free radical scavenging activity of a compound like this compound's Metabolite I involves a series of standardized steps.